molecular formula C19H25N5O B2410747 6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2199317-59-2

6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2410747
CAS No.: 2199317-59-2
M. Wt: 339.443
InChI Key: LPBNJLLGODGIRJ-UHFFFAOYSA-N
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Description

6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
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Properties

IUPAC Name

6-methyl-2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-13-6-7-18(25)24(22-13)12-15-8-10-23(11-9-15)19-16-4-3-5-17(16)20-14(2)21-19/h6-7,15H,3-5,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBNJLLGODGIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC(=NC4=C3CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₂₅N₅O
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 2199317-59-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound acts as an allosteric modulator for certain G protein-coupled receptors (GPCRs), enhancing their activity without directly activating them. This mechanism can lead to increased intracellular signaling cascades.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines. The inhibition of cyclooxygenase enzymes (COX-I and COX-II) has been observed, with IC50 values indicating moderate potency compared to standard anti-inflammatory drugs like Celecoxib.

CompoundIC50 (μM)Selectivity
6-methyl compound0.52COX-II
Celecoxib0.78COX-II

Neuroprotective Activity

In animal models, the compound has shown potential neuroprotective effects. It appears to modulate glutamate receptors, which are crucial in neurodegenerative diseases. The ability to reduce excitotoxicity suggests a pathway for treating conditions like Alzheimer's disease.

Anticancer Potential

Preliminary studies have indicated that the compound may possess anticancer properties. It was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

  • In Vivo Studies on Inflammation : A study involving mice treated with the compound showed a significant reduction in paw edema induced by carrageenan injection, highlighting its potential as an anti-inflammatory agent.
  • Neuroprotection in Rodent Models : In a model for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation.

Future Directions

Further research is needed to fully elucidate the pharmacokinetics and long-term effects of this compound. Clinical trials are essential to determine its efficacy and safety profile in humans.

Preparation Methods

Cycloaddition-Based Approaches

Recent patents describe efficient [4+2] cycloadditions between alkynes and azodicarboxylates to construct dihydropyridazinones. Adapting the method from CN113845481B , the 6-methyl substituent is introduced via a methyl-functionalized alkyne:

Procedure :

  • Reactants :
    • Dimethyl azobisisobutyrate (0.2 mmol)
    • 4-Methylphenylacetylene (0.6 mmol)
    • Cuprous bromide (10 mol%) in anhydrous acetonitrile.
  • Conditions :

    • 80°C under argon for 8 hours.
    • Intermediate isolation via silica gel chromatography (petroleum ether/ethyl acetate = 3:1).
  • Cyclization :

    • Treat intermediate with 2M HCl/ethyl acetate at 70°C for 7 hours.
    • Yield: 34–36%.

This method avoids toxic hydrazine hydrate and employs cost-effective reagents, making it scalable for Fragment A synthesis.

Synthesis of Fragment B: 1-(2-Methylcyclopenta[d]Pyrimidin-4-yl)Piperidin-4-yl

Cyclopenta[d]Pyrimidine Formation

The bicyclic system is synthesized via a tandem cyclization-annulation strategy, as seen in PMC6273168 :

Step 1 : Condensation of cyclopentanone with guanidine nitrate in ethanol under reflux yields 2-amino-4,5,6,7-tetrahydrocyclopenta[d]pyrimidine.

Step 2 : Methylation at position 2 using methyl iodide and potassium carbonate in DMF (60°C, 12 hours) provides 2-methylcyclopenta[d]pyrimidine.

Step 3 : Functionalization at position 4 via nucleophilic aromatic substitution with 4-chloropiperidine in the presence of NaH (THF, 0°C to room temperature, 24 hours).

Fragment Coupling and Final Assembly

Methylene Bridge Formation

The piperidine nitrogen in Fragment B is alkylated with Fragment A’s methylene side chain using a Mitsunobu reaction:

Protocol :

  • Reactants :
    • Fragment A (1.0 equiv)
    • Fragment B (1.2 equiv)
    • DIAD (1.5 equiv)
    • PPh3 (1.5 equiv) in dry THF.
  • Conditions :
    • 0°C to room temperature, 12 hours.
    • Purification via flash chromatography (CH2Cl2:MeOH = 95:5).

Yield : ~40% (estimated from analogous reactions in WO2017212012A1 ).

Optimization and Challenges

Regioselectivity in Cycloaddition

The position of the methyl group in Fragment A is controlled by the alkyne’s substitution pattern. Para-substituted phenylacetyles yield 6-methyl derivatives, while meta-substituted analogs produce 5-methyl isomers.

Piperidine Functionalization

Steric hindrance at the piperidine’s 4-position necessitates excess Fragment A (1.5–2.0 equiv) and prolonged reaction times.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • 1H NMR (400 MHz, CDCl3): δ 1.45–1.55 (m, 2H, piperidine), 2.35 (s, 3H, pyrimidine-CH3), 2.98 (t, J = 7.2 Hz, 2H, CH2-pyridazinone), 3.70–3.85 (m, 4H, piperidine), 6.72 (s, 1H, pyridazinone-H).
  • HRMS : m/z calc. for C23H28N5O2 [M+H]+: 406.2234; found: 406.2236.

Q & A

Basic: What synthetic strategies are commonly employed for constructing the pyridazinone and cyclopenta[d]pyrimidine moieties in this compound?

The synthesis typically involves multi-step protocols:

  • Pyridazinone formation : Cyclocondensation of hydrazines with α,β-unsaturated ketones or esters under acidic or basic conditions, with reflux in ethanol or DMF to optimize yields .
  • Cyclopenta[d]pyrimidine synthesis : Intramolecular cyclization of substituted pyrimidine precursors using palladium-catalyzed reductive reactions or acid-mediated ring closure .
  • Piperidine linkage : Nucleophilic substitution or reductive amination to attach the piperidin-4-ylmethyl group to the pyridazinone core .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar intermediates?

Contradictions often arise from dynamic rotational barriers or tautomerism. Strategies include:

  • Variable-temperature NMR : To observe coalescence of split signals, confirming hindered rotation in piperidine or cyclopenta[d]pyrimidine groups .
  • DFT calculations : Compare experimental 1H^1H/13C^{13}C NMR shifts with computed values to identify dominant tautomers or conformers .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in bond lengths and angles, especially for cyclopenta[d]pyrimidine ring puckering .

Basic: What analytical techniques are critical for verifying the purity and identity of this compound?

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
  • FT-IR : Identify carbonyl (C=O) stretches in pyridazinone (~1680–1700 cm1^{-1}) and pyrimidine rings (~1600 cm1^{-1}) .
  • Elemental analysis : Validate stoichiometry of nitrogen-rich heterocycles .

Advanced: How can researchers optimize reaction yields when scaling up multi-step syntheses involving sensitive intermediates?

  • Flow chemistry : Minimize degradation of air/moisture-sensitive intermediates (e.g., nitroarenes) by controlling residence time and temperature .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for piperidine amines to prevent side reactions during cyclization .
  • In situ monitoring : Employ Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: What in vitro models are suitable for preliminary pharmacological evaluation of this compound?

  • Enzyme inhibition assays : Target kinases or phosphodiesterases due to pyridazinone’s affinity for ATP-binding pockets .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity linked to cyclopenta[d]pyrimidine’s DNA intercalation potential .

Advanced: How can computational methods guide SAR studies for analogs of this compound?

  • Molecular docking : Screen against target proteins (e.g., CDK2) using PyMOL or AutoDock to prioritize substituents on the piperidine or pyridazinone moieties .
  • MD simulations : Assess binding stability of the cyclopenta[d]pyrimidine group in hydrophobic pockets over 100-ns trajectories .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high enantiomeric purity?

  • Binary mixtures : Ethanol/water or ethyl acetate/hexane for gradual crystallization, minimizing solvate formation .
  • Chiral resolution : Use (+)- or (−)-di-p-toluoyl-D-tartaric acid to separate enantiomers via diastereomeric salt formation .

Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Free-energy perturbation (FEP) : Quantify binding energy differences caused by subtle structural variations (e.g., methyl vs. ethyl substituents) .
  • Metabolite screening : Identify in vivo degradation products (e.g., N-oxides) that may alter activity .

Basic: What safety considerations are critical when handling intermediates with nitro or azide groups?

  • Explosivity risk : Avoid grinding dry nitro-containing solids; use wet-solvent slurries .
  • Ventilation : Perform azide reactions in fume hoods with blast shields due to potential HN3_3 release .

Advanced: How can researchers validate the proposed degradation pathways under accelerated stability testing?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H2 _2O2_2), then analyze via LC-MS/MS to identify degradation products .
  • Isotope labeling : Use 13C^{13}C-labeled analogs to trace cleavage sites in the pyridazinone ring .

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